molecular formula C7H4BrNO B592045 7-Bromobenzo[d]oxazole CAS No. 885270-14-4

7-Bromobenzo[d]oxazole

Cat. No.: B592045
CAS No.: 885270-14-4
M. Wt: 198.019
InChI Key: IGYSQBXPJOGYML-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring with a bromine atom at the seventh position

Mechanism of Action

Target of Action

Oxazoles, the class of compounds to which 7-bromobenzo[d]oxazole belongs, are known to be biologically active and have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry . They have been found to interact with a wide range of biological targets, often imparting preferential specificities in their biological responses .

Mode of Action

Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Biochemical Pathways

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The safety data sheet for this compound suggests that it may be harmful if swallowed, in contact with skin, or if inhaled , indicating that it can be absorbed through multiple routes.

Result of Action

Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The safety data sheet for this compound suggests that it should be stored in a well-ventilated place and kept container tightly closed , indicating that its stability may be affected by environmental conditions such as air exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form benzo[d]oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of benzo[d]oxazole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Reactions: Formation of substituted benzo[d]oxazole derivatives.

    Oxidation Reactions: Formation of benzo[d]oxazole derivatives with various oxidized functional groups.

    Reduction Reactions: Formation of benzo[d]oxazole.

Scientific Research Applications

7-Bromobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Comparison with Similar Compounds

    Benzo[d]oxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    7-Chlorobenzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    7-Iodobenzo[d]oxazole:

Uniqueness: 7-Bromobenzo[d]oxazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

7-bromo-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYSQBXPJOGYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696304
Record name 7-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-14-4
Record name 7-Bromo-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,3-benzoxazole
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